molecular formula C21H23N3OS2 B2777673 2-(benzylthio)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034450-99-0

2-(benzylthio)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2777673
CAS No.: 2034450-99-0
M. Wt: 397.56
InChI Key: GRTMHIDSPYTOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H23N3OS2 and its molecular weight is 397.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS2/c25-21(15-27-13-16-4-2-1-3-5-16)22-9-10-24-20(17-6-7-17)12-19(23-24)18-8-11-26-14-18/h1-5,8,11-12,14,17H,6-7,9-10,13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTMHIDSPYTOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)CSCC3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzylthio)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide , identified by its CAS number 2034450-99-0, represents a novel addition to the class of bioactive acetamides. This compound's unique structure, which includes a benzylthio group and a cyclopropyl-substituted pyrazole, suggests potential for diverse biological activities. This article aims to explore its biological activity based on existing research, including synthesis methods, mechanisms of action, and specific case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C21_{21}H23_{23}N3_{3}O2_{2}S2_{2}
Molecular Weight 397.6 g/mol
CAS Number 2034450-99-0

The compound features a complex structure that may influence its interactions with biological targets, enhancing its pharmacological profile.

Antioxidant Activity

Recent studies have highlighted the potential antioxidant properties of compounds similar to this compound. For instance, compounds containing thiophene and pyrazole moieties have demonstrated significant free radical scavenging capabilities. The antioxidant activity is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Case Study: DPPH Scavenging Activity

In a comparative study, several derivatives showed varying degrees of DPPH radical scavenging activity:

Compound% Inhibition at 100 µg/mLIC50 (µg/mL)
2-(benzylthio)-N-(2-(5-cyclopropyl...93.75 ± 0.477.12 ± 2.32
Standard (BHA)88-

This data indicates that the compound exhibits potent antioxidant effects, surpassing some standard antioxidants like BHA .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties, particularly through inhibition of pro-inflammatory pathways. Compounds with similar frameworks have been shown to inhibit lipoxygenase (LOX) activity and reduce lipid peroxidation.

The mechanism involves interaction with specific enzymes responsible for inflammatory responses. By inhibiting these enzymes, the compound may reduce the production of inflammatory mediators.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving appropriate hydrazones.
  • Introduction of the Benzylthio Group : Nucleophilic substitution reactions with benzyl halides are commonly employed.
  • Amide Bond Formation : The final step involves coupling with acetamide derivatives under standard amide bond-forming conditions.

Mechanistic Insights

The biological activity is primarily attributed to the interaction between the compound and various molecular targets in the body, including receptors and enzymes associated with oxidative stress and inflammation.

Research Findings and Future Directions

Emerging research indicates that compounds like this compound could play significant roles in therapeutic applications targeting oxidative stress-related diseases and inflammation.

Future Research Directions

Further studies are warranted to explore:

  • The full spectrum of biological activities beyond antioxidant and anti-inflammatory effects.
  • In vivo studies to assess pharmacokinetics and therapeutic efficacy.
  • Structure-activity relationship (SAR) analyses to optimize its pharmacological profile.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(benzylthio)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide?

The synthesis involves multi-step reactions, including cyclization of cyclopropyl hydrazine with thiophene derivatives, followed by thioether formation and amide coupling. Key steps include:

  • Cyclization : Reacting cyclopropyl hydrazine with 3-thiophenyl ketone under acidic/basic conditions to form the pyrazole core .
  • Thioether linkage : Using benzyl thiol under nucleophilic substitution conditions with a halogenated intermediate .
  • Amide coupling : Activating the carboxyl group (e.g., via EDCI/HOBt) and reacting with the ethylamine-linked pyrazole intermediate .
    Critical parameters include temperature control (e.g., 0–5°C for amide coupling), solvent selection (e.g., DCM or acetonitrile), and catalysts like triethylamine to enhance yields . Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers validate the structural integrity and purity of this compound?

Standard analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., pyrazole C-H at δ 6.8–7.2 ppm, thiophene protons at δ 7.3–7.5 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 454.2) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thioether C-S at ~650 cm⁻¹) .
  • Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, S .

Q. What preliminary assays are recommended to screen its biological activity?

Initial screening should focus on:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) to measure IC₅₀ values .
  • Antimicrobial activity : Perform broth microdilution assays (MIC against S. aureus or E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine EC₅₀ .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity or potency?

Strategies include:

  • Substituent variation : Replace the benzylthio group with fluorophenyl or pyridyl moieties to alter hydrophobicity/electron density .
  • Bioisosteric replacement : Substitute the thiophene ring with furan or pyrrole to modulate binding interactions .
  • Side-chain elongation : Extend the ethyl linker to improve receptor fit (e.g., propyl for flexible binding pockets) .
    SAR studies should pair synthesis with computational docking (e.g., AutoDock Vina) to prioritize analogs .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies (e.g., variable IC₅₀ in kinase assays) may arise from:

  • Assay conditions : Compare buffer pH, ion concentrations, and incubation times .
  • Protein isoforms : Validate target specificity (e.g., isoform-selective kinase inhibitors) .
  • Compound stability : Test degradation via HPLC over 24–48 hours under assay conditions .
    Use orthogonal assays (e.g., SPR for binding kinetics) to confirm results .

Q. What computational tools are effective for predicting reaction pathways and optimizing synthesis?

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to identify low-energy intermediates .
  • Machine learning : Train models on PubChem data to predict solvent/catalyst combinations .
  • Molecular dynamics : Simulate amide bond formation to optimize reaction coordinates .
    Integrate computational results with high-throughput experimentation (HTE) for rapid validation .

Q. How can crystallographic data inform the design of derivatives with improved pharmacokinetics?

  • X-ray diffraction : Analyze bond angles (e.g., pyrazole-thiophene dihedral angles) to predict metabolic stability .
  • Solubility prediction : Use crystal lattice energy calculations to prioritize hydrophilic derivatives .
  • Polymorph screening : Identify stable crystalline forms via slurry experiments .

Methodological Challenges

Q. What strategies mitigate low yields during amide coupling steps?

  • Activating agents : Replace EDCI with TBTU for sterically hindered amines .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C .
  • Solvent optimization : Switch from DCM to DMF for better solubility of intermediates .

Q. How can researchers address off-target effects in cellular assays?

  • Proteome-wide profiling : Use affinity pulldown with biotinylated probes + LC-MS/MS .
  • CRISPR screening : Knock out putative off-target genes and retest activity .
  • Metabolomic profiling : Track unintended pathway activation via UPLC-QTOF-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.